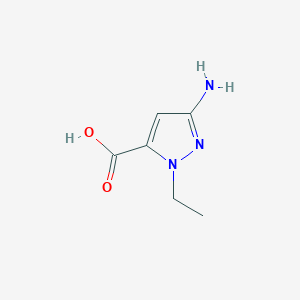

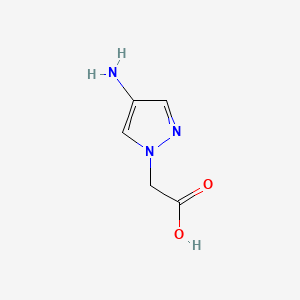

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

説明

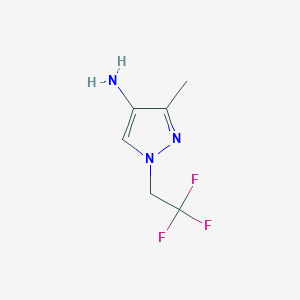

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (AEPCA) is an important organic compound that is used in a variety of scientific applications. It is a versatile compound that is used in the synthesis of various compounds, as well as in research and development. AEPCA is a white, odorless, crystalline solid that is highly soluble in water and other organic solvents. It is also known as ethyl pyrazole-5-carboxylate, ethyl pyrazole-5-carboxylic acid, and ethyl pyrazole-5-carboxylate.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of novel drugs with potential applications in treating a range of diseases. Researchers are particularly interested in its role in developing anti-inflammatory and anti-cancer agents due to its ability to interact with specific biological targets .

Catalysis in Organic Synthesis

This compound is used as a catalyst in organic synthesis, facilitating various chemical reactions. Its ability to stabilize transition states and lower activation energies makes it an effective catalyst in the formation of complex organic molecules. This application is crucial in the production of fine chemicals and pharmaceuticals .

Material Science

In material science, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is explored for its potential in creating new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This is particularly useful in developing advanced composites for aerospace and automotive industries .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in catalysis, electronic devices, and as models for biological systems. The ability to form stable complexes with metals like copper and nickel makes it a subject of interest in this field .

Biological Research

In biological research, 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays, helping researchers understand enzyme mechanisms and identify potential inhibitors. This application is vital for drug discovery and development .

作用機序

Target of Action

The primary targets of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

Other pyrazole derivatives have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The biochemical pathways affected by 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. Other pyrazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections

Result of Action

The molecular and cellular effects of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are currently unknown. Other pyrazole derivatives have been found to have various effects at the molecular and cellular level, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid would depend on its mode of action and the specific cells and tissues it interacts with.

特性

IUPAC Name |

5-amino-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4(6(10)11)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZXCPOUDMOQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)

![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)

![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)